Bumetanide Glucuronide

Descripción general

Descripción

Bumetanide Glucuronide is a metabolite of Bumetanide, a potent loop diuretic used primarily to treat edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome . Bumetanide works by inhibiting the sodium-potassium-chloride cotransporter in the kidneys, leading to increased excretion of sodium, chloride, and water . The glucuronide conjugate is formed through the process of glucuronidation, which enhances the solubility and excretion of Bumetanide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bumetanide Glucuronide involves the glucuronidation of Bumetanide. This process typically occurs in the liver, where Bumetanide is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase . The reaction conditions generally include the presence of UDP-glucuronic acid as a cofactor and the enzyme UDP-glucuronosyltransferase.

Industrial Production Methods: Industrial production of this compound may involve the use of recombinant enzymes or liver microsomes to facilitate the glucuronidation process. The reaction is carried out in a controlled environment to ensure the efficient conversion of Bumetanide to its glucuronide conjugate .

Análisis De Reacciones Químicas

Types of Reactions: Bumetanide Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used to hydrolyze this compound.

Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase are essential for the glucuronidation process.

Major Products:

Hydrolysis: The major product of hydrolysis is Bumetanide.

Conjugation: The major product of conjugation is this compound.

Aplicaciones Científicas De Investigación

Bumetanide Glucuronide has several scientific research applications, including:

Pharmacokinetics: Studying the metabolism and excretion of Bumetanide in the body.

Drug Development: Investigating the role of glucuronidation in drug metabolism and the development of new diuretics.

Toxicology: Assessing the safety and potential toxicity of Bumetanide and its metabolites.

Clinical Research: Exploring the therapeutic potential of Bumetanide and its glucuronide conjugate in treating various medical conditions.

Mecanismo De Acción

Bumetanide Glucuronide exerts its effects primarily through its parent compound, Bumetanide. Bumetanide inhibits the sodium-potassium-chloride cotransporter in the ascending loop of Henle in the kidneys, leading to increased excretion of sodium, chloride, and water . This action reduces fluid accumulation in tissues and helps manage edema . The glucuronide conjugate itself is more water-soluble, facilitating its excretion from the body .

Comparación Con Compuestos Similares

Furosemide Glucuronide: Another loop diuretic glucuronide with similar diuretic properties.

Torsemide Glucuronide: A glucuronide conjugate of Torsemide, also a loop diuretic.

Uniqueness: Bumetanide Glucuronide is unique due to its higher potency and more predictable pharmacokinetic properties compared to other loop diuretics like Furosemide . It is 40 times more effective than Furosemide in patients with normal renal function .

Actividad Biológica

Bumetanide glucuronide is a significant metabolite of the loop diuretic bumetanide, which is primarily used for its diuretic properties in treating conditions such as heart failure and edema. Understanding the biological activity of this compound is crucial due to its implications in pharmacodynamics, therapeutic efficacy, and potential side effects.

Overview of Bumetanide

Bumetanide is a potent loop diuretic that inhibits the sodium-potassium-chloride co-transporter (NKCC2) in the renal tubules, leading to increased excretion of sodium, chloride, and water. It has a higher bioavailability (approximately 80%) compared to other diuretics like furosemide, making it a preferred choice in certain clinical scenarios .

Metabolism and Formation of this compound

Bumetanide undergoes extensive hepatic and renal metabolism, primarily through glucuronidation. The enzyme UDP-glucuronosyltransferase (UGT) plays a pivotal role in this process, with UGT1A9 being the predominant isoform involved in the formation of this compound . This metabolite is excreted in urine and is crucial for determining the pharmacokinetic profile of bumetanide.

Biological Activity

Pharmacodynamics : this compound retains some biological activity that can influence various physiological processes:

- Diuretic Effect : Although bumetanide is primarily responsible for diuresis, its glucuronidated form may contribute to renal effects by modulating the activity of renal transporters .

- Neuropharmacological Effects : Research indicates that bumetanide can affect GABAergic signaling by decreasing intracellular chloride concentrations in neurons. This mechanism may be beneficial in treating conditions like neonatal seizures and autism spectrum disorders (ASD) where GABAergic dysfunction is implicated .

Case Studies and Clinical Research

- Bumetanide in Autism Spectrum Disorder (ASD) : A study involving 56 children with ASD demonstrated that treatment with bumetanide resulted in a significant reduction in global symptom severity after 90 days. The study noted mild hypokalemia as a common side effect due to its diuretic action . The proposed mechanism involves enhanced GABAergic inhibition, suggesting that this compound may play a role in this therapeutic effect.

- Renal Function and Drug Interactions : A study assessed the impact of renal function on bumetanide metabolism, revealing that patients with renal impairment showed altered pharmacokinetics due to reduced glucuronidation capacity. This highlights the importance of monitoring this compound levels in patients with compromised renal function to avoid toxicity .

Table 1: Pharmacokinetic Properties of Bumetanide and this compound

| Parameter | Bumetanide | This compound |

|---|---|---|

| Bioavailability | ~80% | N/A |

| Peak Plasma Concentration | 1-2 hours post-dose | N/A |

| Elimination Half-Life | 0.5-1 hour | N/A |

| Primary Metabolite | This compound | Active metabolite |

Table 2: Clinical Outcomes from Bumetanide Treatment in ASD

| Study Reference | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Lemonnier et al. (2017) | 56 | 90 days | Significant reduction in ASD symptoms; mild hypokalemia reported |

Propiedades

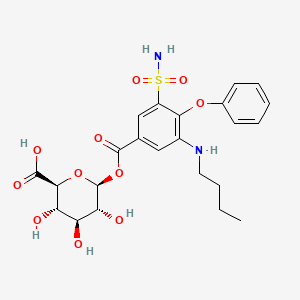

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-(butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O11S/c1-2-3-9-25-14-10-12(11-15(37(24,32)33)19(14)34-13-7-5-4-6-8-13)22(31)36-23-18(28)16(26)17(27)20(35-23)21(29)30/h4-8,10-11,16-18,20,23,25-28H,2-3,9H2,1H3,(H,29,30)(H2,24,32,33)/t16-,17-,18+,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEVQINQQGRZRQ-RZUKHUMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C(=CC(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC1=C(C(=CC(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747236 | |

| Record name | 1-O-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102623-14-3 | |

| Record name | 1-O-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of transporters in the formation of bumetanide glucuronide?

A: this compound is formed through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes located within the endoplasmic reticulum (ER) of cells [, ]. Since UGT enzymes reside within the ER lumen, bumetanide needs to be transported across the ER membrane for glucuronidation to occur.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.